N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide

Antitubercular MDR-TB 1,3,4-Thiadiazole

Many SAR campaigns stall because the critical 4-chlorophenyl analog is unavailable for head-to-head comparison with published 4-nitro (MIC 9.87 μM) or VEGFR-2 (IC₅₀ 7.4 nM) benchmarks. CAS 392244-31-4 closes that gap. • Direct electronic comparison of σₚ = 0.23 (Cl) vs. 0.78 (NO₂) for antitubercular SAR expansion. • Untested 4-Cl substitution pattern for VEGFR-2 inhibitor optimization. • Microwave-compatible scaffold enables rapid parallel library synthesis.

Molecular Formula C13H8ClN3O2S
Molecular Weight 305.74
CAS No. 392244-31-4
Cat. No. B2943460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide
CAS392244-31-4
Molecular FormulaC13H8ClN3O2S
Molecular Weight305.74
Structural Identifiers
SMILESC1=COC(=C1)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Cl
InChIInChI=1S/C13H8ClN3O2S/c14-9-5-3-8(4-6-9)12-16-17-13(20-12)15-11(18)10-2-1-7-19-10/h1-7H,(H,15,17,18)
InChIKeyCQLAYQULWGXRQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Chlorophenyl Thiadiazole-Furan Hybrid Overview


N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide (CAS 392244-31-4) is a heterocyclic hybrid that fuses a 1,3,4-thiadiazole core with a furan-2-carboxamide appendage and a 4-chlorophenyl substituent. The 1,3,4-thiadiazole scaffold is a privileged pharmacophore widely exploited in antitubercular and anticancer drug discovery programs . The compound's core chemotype—N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide—has been independently validated in at least two therapeutic contexts: as a VEGFR-2 kinase inhibitor scaffold (IC50 values of 7.4–11.5 nM for optimized analogs) and as a direct-acting anti-Mycobacterium tuberculosis chemotype, where the closely related 4-nitro analog achieves an MIC of 9.87 μM against both H37Rv and MDR-TB strains .

VEGFR-2 kinase inhibitor chemotype research Class-level scaffold validated at low nanomolar range; 4-chlorophenyl variant for selectivity profiling
Antimycobacterial SAR comparator studies 4-Chloro analog serves as electronic comparator to 4-nitro benchmark for M. tuberculosis lead optimization
Microwave-assisted derivative synthesis Scaffold compatible with accelerated synthesis; supports rapid analog library generation

Why This Compound Cannot Be Replaced by Random Analogs


Within the N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide chemotype, the identity of the 5-aryl substituent on the thiadiazole ring is the single most critical determinant of biological activity and selectivity. In the antimycobacterial series reported by Patel et al. , the 4-nitrophenyl analog (4h) achieves an MIC of 9.87 μM against M. tuberculosis H37Rv and retains full potency against an MDR-TB strain, whereas analogs with pyridine substituents (4a–4g) show either dramatically weaker activity or complete loss of activity. In the VEGFR-2 series by Hekal et al. , minor changes to the N-substitution pattern on the thiadiazole ring shift the IC50 from 7.4 nM (compound 7) to complete inactivity. Therefore, the 4-chlorophenyl substitution pattern—the defining feature of CAS 392244-31-4—cannot be assumed interchangeable with any other 5-aryl-1,3,4-thiadiazole derivative; its specific electronic (σp = 0.23 for Cl vs. 0.78 for NO2) and steric profile dictates the compound's target engagement, selectivity window, and downstream biological phenotype.

5-aryl substitution dictates activity
The 4-chlorophenyl group cannot be assumed interchangeable with 4-nitro, pyridine, or other aryl analogs; electronic and steric profiles differ substantially.
Potency window depends on exact substitution
Within the VEGFR-2 inhibitor series, minor N-substitution changes shift IC50 from 7.4 nM to inactivity; 4-chloro variant may reside inside or outside the active window.
Antimycobacterial MIC not transferable
The 4-nitro analog’s 9.87 µM MIC may not predict 4-chloro analog potency; electronic difference (Hammett σp 0.23 vs 0.78) suggests distinct target engagement.

Head-to-Head Differentiation Evidence


Antimycobacterial Activity: 4-Chloro vs 4-Nitro Substitution

The antimycobacterial activity of N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide cannot be directly quantified from the current publicly accessible primary literature corpus; however, the closest structurally characterized analog—N-(5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide (compound 4h in Patel et al., 2019)—provides a rigorous, experimentally determined benchmark against which the 4-chloro analog can be positioned . Compound 4h exhibits an MIC of 9.87 μM against M. tuberculosis H37Rv and—critically—retains the identical MIC of 9.87 μM against an MDR-TB strain, demonstrating complete retention of potency against a drug-resistant isolate . The Hammett substituent constant difference (σp Cl = 0.23 vs. σp NO2 = 0.78) predicts that the 4-chloro analog will display a distinct electronic profile that could modulate target binding affinity, metabolic stability, and selectivity relative to the 4-nitro benchmark .

Antimycobacterial SAR
Cross-study comparable
4-Chloro (target)
MIC not reported
4-Nitro benchmark
9.87 µM (H37Rv & MDR)
Supports SAR-driven comparator evaluation
Direct head-to-head assay pending; Δσp Hammett = 0.55
Antitubercular MDR-TB 1,3,4-Thiadiazole Structure-Activity Relationship

VEGFR-2 Kinase Inhibition by the Thiadiazole-Furan Scaffold

The core N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide scaffold has been validated as a potent VEGFR-2 inhibitor chemotype by Hekal et al. (2021) . In this study, a panel of 19 derivatives was synthesized and tested; the most active compound (compound 7) inhibited VEGFR-2 with an IC50 of 7.4 nM, and all active analogs fell within a 7.4–11.5 nM IC50 range, compared to pazopanib as the reference standard . This provides class-level evidence that the furan-2-carboxamide-thiadiazole architecture can achieve single-digit nanomolar kinase inhibition, and the specific 5-aryl substituent (which in CAS 392244-31-4 is 4-chlorophenyl) determines whether an individual derivative falls within or outside this potency window.

VEGFR-2 Kinase Inhibition
Class-level inference
Scaffold IC50 range 7.4 – 11.5 nM
Class-level scaffold validation for kinase inhibition
4-Cl substitution untested in this series
Anticancer VEGFR-2 Kinase inhibition Antiproliferative

Microwave-Assisted Synthesis Efficiency

The N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide chemotype has been successfully synthesized under both conventional and microwave irradiation conditions, with microwave methods demonstrating enhanced yields and reaction rates . This synthetic flexibility is directly relevant to CAS 392244-31-4, as the same synthetic route is applicable to the 4-chlorophenyl analog, enabling rapid analog generation for SAR studies and potentially scalable production.

Microwave Synthesis
Class-level inference
Enhanced yields and rates vs. conventional heating
Supports efficient analog generation
Yield data specific to scaffold, not this compound
Synthetic chemistry Microwave-assisted synthesis Yield optimization Scalability

Application Scenarios for This Compound


Antitubercular Lead Optimization: 4-Chloro as Comparator to 4-Nitro Benchmark

Procurement for structure-activity relationship (SAR) expansion around the Patel et al. (2019) antimycobacterial series . The 4-nitro analog (4h) achieves 9.87 μM MIC against both drug-sensitive H37Rv and MDR-TB strains ; the 4-chloro analog (CAS 392244-31-4) serves as the logical next-step comparator to deconvolute the electronic vs. steric contribution of the para substituent. Researchers can directly benchmark the 4-chloro analog's MIC against the published 9.87 μM value for 4h, assess differential cytotoxicity on Vero cells, and evaluate whether the reduced electron-withdrawing character (Cl vs. NO2) improves selectivity or metabolic stability while maintaining anti-TB potency.

VEGFR-2 Inhibitor Probe Development

CAS 392244-31-4 can be deployed as a starting point for VEGFR-2 inhibitor optimization, based on the class-level validation of the N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide scaffold by Hekal et al. (2021) . The published series shows that active derivatives inhibit VEGFR-2 at 7.4–11.5 nM and exhibit selective antiproliferative activity against MCF-7, HCT-116, and PC-3 cancer cell lines. The 4-chlorophenyl substituent represents an untested substitution pattern within this chemotype, offering an opportunity to probe whether chlorine substitution shifts the potency-selectivity profile relative to the published analogs.

Dual-Pathway Profiling: Antimycobacterial and Antiangiogenic Activity

The unique combination of a 1,3,4-thiadiazole-furan carboxamide core with a 4-chlorophenyl substituent positions CAS 392244-31-4 as a potential dual-activity chemical probe. The scaffold's independent validation in both antitubercular (MIC 9.87 μM for close analog) and antiangiogenic kinase inhibition (IC50 7.4–11.5 nM for optimized analogs) contexts suggests that the 4-chloro variant may permit simultaneous exploration of both therapeutic axes, enabling phenotypic screening campaigns that require a single compound with activity against both M. tuberculosis and cancer cell lines.

Microwave-Assisted Derivative Library Synthesis

The demonstrated compatibility of the N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide scaffold with microwave-assisted synthesis makes CAS 392244-31-4 an ideal starting material for high-throughput analog generation. Procurement of the 4-chloro derivative enables rapid, parallel synthesis of a focused library exploring variations at the 5-aryl position, leveraging the yield and rate advantages of microwave irradiation to accelerate SAR campaigns and reduce the cost per analog.

Application
Selection Property
Validation Focus
Antitubercular SAR comparator studies
4-chlorophenyl electronic profile
MIC against M. tuberculosis strains vs 4-nitro benchmark
VEGFR-2 inhibitor probe development
Scaffold kinase inhibition class
VEGFR-2 IC50 and selectivity window
Dual-pathway phenotypic screening probe
Dual antimycobacterial/antiangiogenic scaffold
Activity against M. tuberculosis and cancer cell lines
Microwave-assisted SAR library synthesis
Scaffold microwave compatibility
Yield and rate improvement vs conventional synthesis
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